4-(Bromomethyl)-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOAOEVJEOBIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorobenzaldehyde typically involves the bromination of 3-fluorobenzaldehyde. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-3-fluorobenzaldehyde may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or distillation are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: 4-(Bromomethyl)-3-fluorobenzaldehyde can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-(bromomethyl)-3-fluorobenzoic acid.
Reduction: Formation of 4-(bromomethyl)-3-fluorobenzyl alcohol.
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)-3-fluorobenzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Aldol Condensation : This compound can undergo aldol condensation reactions to form β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.
- Formation of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pyrethroids
One notable application of 4-(Bromomethyl)-3-fluorobenzaldehyde is its use in the synthesis of pyrethroids, a class of insecticides. The compound acts as a key intermediate in producing compounds that exhibit insecticidal and acaricidal properties. Research indicates that derivatives synthesized from this aldehyde show significant biological activity against various pests, making them suitable for agricultural applications .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its derivatives have been investigated for potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that compounds derived from 4-(Bromomethyl)-3-fluorobenzaldehyde exhibit antimicrobial properties against bacteria and fungi. For instance, derivatives have been tested for activity against Staphylococcus aureus and Candida albicans, showing promising results .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity, targeting specific cancer cell lines. Research suggests that modifications of the bromomethyl and fluorobenzaldehyde groups can enhance cytotoxicity against cancer cells .
Material Science
In material science, 4-(Bromomethyl)-3-fluorobenzaldehyde is explored for its potential in developing new materials with unique properties:
- Polymer Chemistry : The compound can be utilized in synthesizing polymers that incorporate fluorinated units, leading to materials with enhanced thermal stability and chemical resistance.
- Fluorescent Materials : Research is ongoing into using this compound as a building block for fluorescent materials, which have applications in optoelectronics and display technologies.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzaldehyde primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The aldehyde group can participate in various redox reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
3-Fluoro-4-bromobenzyl Bromide (C₇H₅Br₂F)
- Structural difference : Replaces the aldehyde group with a second bromine atom (C1), forming a dibrominated compound.
- Reactivity : The benzyl bromide groups enhance alkylation efficiency but reduce electrophilicity compared to the aldehyde-containing target compound.
- Applications : Intermediate in Suzuki-Miyaura couplings or peptide modifications .
4-Bromo-3-fluorobenzoic Acid (C₇H₄BrFO₂)
3-Fluoro-4-hydroxybenzaldehyde (C₇H₅FO₂)
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde (C₁₂H₁₃FO₂)
- Structural difference : Replaces bromomethyl with a cyclobutylmethoxy (-OCH₂C₄H₇) group.
- Reactivity : The bulky ether group sterically hinders nucleophilic attacks on the aldehyde.
- Applications : Specialty polymers and ligand design in catalysis .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Electronic Effects: Fluorine’s electronegativity increases the aldehyde’s electrophilicity in 4-(Bromomethyl)-3-fluorobenzaldehyde, enhancing its reactivity in condensations compared to non-fluorinated analogs .
- Synthetic Utility : Bromomethyl groups enable efficient alkylation, as demonstrated in NaH/DMF-mediated reactions for indazole derivatives .
- Toxicity Gaps: Limited data exist on the fluorinated compound’s toxicity, though brominated analogs require stringent handling protocols due to alkylation risks .
Biological Activity
4-(Bromomethyl)-3-fluorobenzaldehyde is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its antimicrobial, anticancer, and neuroprotective effects, along with relevant research findings.
Chemical Structure and Properties
4-(Bromomethyl)-3-fluorobenzaldehyde is characterized by its bromomethyl and fluorine substituents on a benzaldehyde backbone. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 4-(Bromomethyl)-3-fluorobenzaldehyde exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that derivatives of 4-(Bromomethyl)-3-fluorobenzaldehyde may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation. Specific studies have reported a reduction in apoptosis markers by approximately 40% when treated with this compound at concentrations around 10 µM .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. It is hypothesized that the compound may influence neurotransmitter systems or reduce oxidative stress in neuronal cells, although further research is needed to clarify these mechanisms .
The biological activity of 4-(Bromomethyl)-3-fluorobenzaldehyde can be attributed to several key mechanisms:
- Receptor Binding : The compound can interact with various receptors, influencing neurotransmission and cellular signaling pathways.
- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 4-(Bromomethyl)-3-fluorobenzaldehyde, and what methodological considerations are critical for optimizing yield and purity?
The synthesis of 4-(Bromomethyl)-3-fluorobenzaldehyde typically involves bromination and fluorination steps on benzaldehyde derivatives. A key strategy is the use of acetal-protected intermediates to stabilize reactive aldehyde groups during bromomethylation. For example, 3-bromo-4-fluoro-benzaldehyde acetals can be synthesized via condensation with amines like cyclohexylamine or aniline derivatives, followed by deprotection . Methodological considerations include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance bromomethylation efficiency.
- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(Bromomethyl)-3-fluorobenzaldehyde, and how should data interpretation be approached?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the bromomethyl (–CH₂Br) and fluorine substituents. The aldehyde proton typically appears as a singlet near δ 10.0 ppm, while the bromomethyl group shows splitting due to coupling with fluorine .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves spatial arrangements and bond lengths. For example, derivatives like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde exhibit mean C–C bond lengths of 1.48 Å, validated with an R factor of 0.054 .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 231.95 for C₈H₆BrFO⁺).
Q. What are the key safety considerations when handling 4-(Bromomethyl)-3-fluorobenzaldehyde in laboratory settings?
- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties. Skin contact requires immediate washing with soap/water for ≥15 minutes .
- Toxicity : Limited toxicological data exist; assume acute toxicity and avoid inhalation/ingestion .
- Storage : Store in amber vials at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can researchers address challenges in the stability of 4-(Bromomethyl)-3-fluorobenzaldehyde during storage and reaction conditions?
- Light sensitivity : The bromomethyl group is prone to photolytic decomposition. Use light-protected glassware and stabilize solutions with radical inhibitors (e.g., BHT).
- Thermal instability : Avoid temperatures >40°C during reactions. Acetal protection (e.g., using ethylene glycol) prevents aldehyde oxidation .
- Moisture control : Anhydrous conditions (molecular sieves, argon atmosphere) minimize hydrolysis of the bromomethyl group.
Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives of 4-(Bromomethyl)-3-fluorobenzaldehyde?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) for chemical shifts.
- Decoupling experiments : Use ¹H-¹⁹F HOESY to confirm spatial proximity between fluorine and adjacent protons.
- Crystallographic corroboration : Resolve ambiguities in substituent positioning via X-ray diffraction. For example, SHELXL refinement can distinguish between rotational isomers in benzaldehyde derivatives .
Q. In the context of X-ray crystallography, what specific challenges arise when determining the crystal structure of 4-(Bromomethyl)-3-fluorobenzaldehyde derivatives, and how are they mitigated?
- Heavy atom effects : Bromine’s high electron density causes absorption errors. Mitigate with multi-scan corrections (SADABS) and shorter wavelength X-rays (Mo-Kα, λ = 0.71073 Å) .
- Disorder modeling : Flexible bromomethyl groups may exhibit positional disorder. Use PART commands in SHELXL to refine occupancy ratios .
- Twinned crystals : Apply twin law matrices (e.g., BASF parameter) during refinement for pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
